AI-10-47
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-yl-6-(trifluoromethoxy)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O/c14-13(15,16)20-8-4-5-9-11(7-8)19-12(18-9)10-3-1-2-6-17-10/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNWHSDKJSOXET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of AI-10-47: A Technical Guide to its Action as a Protein-Protein Interaction Inhibitor in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanism of Action
In inv(16) AML, the chromosomal inversion leads to the formation of the CBFβ-SMMHC fusion protein.[3][7] This oncoprotein sequesters RUNX1, a master regulator of hematopoiesis, preventing it from binding to its target DNA sequences and executing its normal transcriptional program.[3] This deregulation of RUNX1 activity is a key driver of leukemogenesis.
Signaling Pathway
References
- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AI-10-49 - Wikipedia [en.wikipedia.org]
- 6. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
The Role of AI-10-47 and its Derivatives in Leukemia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting a Key Oncogenic Driver in inv(16) AML
Acute myeloid leukemia (AML) with an inversion on chromosome 16 [inv(16)(p13.1q22)] is characterized by the formation of the oncogenic fusion protein CBFβ-SMMHC. This fusion protein plays a critical role in leukemia development by hijacking the normal function of the transcription factor RUNX1, a master regulator of hematopoiesis. The CBFβ-SMMHC protein outcompetes the wild-type CBFβ for binding to RUNX1, leading to the deregulation of RUNX1-mediated gene expression and subsequent leukemogenesis.
Mechanism of Action: Restoring RUNX1 Function
Restored RUNX1 activity triggers a cascade of downstream events, most notably the repression of the MYC oncogene.[1][2] RUNX1 achieves this by binding to distal enhancer regions of the MYC gene, leading to the displacement of activating chromatin remodeling complexes and the recruitment of repressive complexes.[1] The subsequent downregulation of MYC expression is a critical step in inducing apoptosis in inv(16) AML cells.
Quantitative Data Summary
| Compound | Assay | Cell Line/System | IC50 / Effect | Reference |
| AI-10-47 | CBFβ-RUNX Binding Inhibition | In vitro | IC50 = 3.2 μM | [3] |
| AI-10-49 | CBFβ-SMMHC/RUNX1 Binding Inhibition | In vitro (FRET) | IC50 = 0.26 μM | [4][5] |
| AI-10-49 | Cell Viability | ME-1 (inv(16) AML cell line) | IC50 = 0.6 μM | [6] |
| AI-10-49 | Cell Viability | Normal Human Bone Marrow Cells | IC50 > 25 μM | [6] |
| Treatment | Cell Type | Assay | Result | Reference |
| AI-10-49 (1 μM for 6 hours) | ME-1 cells | Co-Immunoprecipitation | 90% dissociation of RUNX1 from CBFβ-SMMHC | [6] |
| AI-10-49 (1 μM for 6 hours) | ME-1 cells | Co-Immunoprecipitation | 15% dissociation of RUNX1 from wild-type CBFβ | [6] |
| AI-10-49 (1 μM for 6 hours) | ME-1 cells | ChIP | 8-fold increase in RUNX1 occupancy at RUNX3 promoter | [6] |
| AI-10-49 (1 μM for 6 hours) | ME-1 cells | ChIP | 2.2-fold increase in RUNX1 occupancy at CSF1R promoter | [6] |
| AI-10-49 (1 μM for 6 hours) | ME-1 cells | ChIP | 8-fold increase in RUNX1 occupancy at CEBPA promoter | [6] |
| AI-10-49 (5 μM and 10 μM for 48 hours) | Primary inv(16) AML patient cells | Cell Viability | Reduced viability | [7] |
| AI-10-49 | Primary normal karyotype AML patient cells | Cell Viability | No significant effect | [7] |
| Treatment Group | Animal Model | Metric | Result | Reference |
| Vehicle (DMSO) | Mouse model of inv(16) AML | Median Leukemia Latency | 33.5 days | [6] |
| AI-10-49 (200 mg/kg/day) | Mouse model of inv(16) AML | Median Leukemia Latency | 61 days | [6] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for CBFβ-SMMHC/RUNX1 Interaction
Protocol:
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody specific for RUNX1 to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against CBFβ and RUNX1 to detect the co-immunoprecipitated proteins.
Chromatin Immunoprecipitation (ChIP) for RUNX1 Target Gene Occupancy
Protocol:
-
Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a shearing buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation: Dilute the sheared chromatin and pre-clear with Protein A/G agarose beads. Incubate a portion of the chromatin with an anti-RUNX1 antibody overnight at 4°C. A no-antibody or IgG control should be included.
-
Immune Complex Capture and Washing: Add Protein A/G agarose beads to capture the antibody-chromatin complexes. Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specific interactions.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, followed by DNA purification using a commercial kit or phenol-chloroform extraction.
-
Quantitative PCR (qPCR): Analyze the purified DNA by qPCR using primers specific for the promoter regions of RUNX1 target genes (e.g., RUNX3, CSF1R, CEBPA).
Cell Viability (MTT) Assay
Protocol:
-
Cell Seeding: Seed leukemia cells (e.g., ME-1) or normal bone marrow cells in a 96-well plate at a predetermined optimal density.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curves to determine the IC50 values.
Annexin V/7-AAD Apoptosis Assay
Protocol:
-
Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/7-AAD-negative cells are considered to be in early apoptosis, while Annexin V-positive/7-AAD-positive cells are in late apoptosis or necrosis.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: Experimental workflow for Chromatin Immunoprecipitation.
Conclusion and Future Directions
Future research should focus on several key areas:
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Apoptosis assay by flow cytometry [bio-protocol.org]
- 4. bosterbio.com [bosterbio.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RUNX1 inhibits proliferation and induces apoptosis of t(8;21) leukemia cells via KLF4-mediated transactivation of P57 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Target Validation of AI-10-47 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Target and Mechanism of Action
Signaling Pathway Disruption by AI-10-47
Quantitative Data Presentation
| Compound | Assay | Target | IC50 | Reference |
| This compound | FRET | CBFβ-RUNX Binding | 3.2 µM | [1] |
| AI-10-49 | FRET | CBFβ-SMMHC-RUNX1 Binding | 260 nM | [3] |
| AI-10-49 | Cell Growth | ME-1 (inv(16) AML cell line) | 0.6 µM | [3] |
| AI-4-83 | Cell Growth | ME-1 (inv(16) AML cell line) | ~3 µM | [3] |
| Compound | Cell Type | Concentration | Effect | Reference |
| AI-10-49 | Primary inv(16) AML cells | 5 µM | Reduced viability | [3] |
| AI-10-49 | Primary inv(16) AML cells | 10 µM | Reduced viability | [3] |
| AI-10-49 | Primary inv(16) AML cells | 5 µM | 40% reduction in CFUs | [3] |
| AI-10-49 | Primary inv(16) AML cells | 10 µM | 60% reduction in CFUs | [3] |
| This compound | AML cells with normal karyotype | Not specified | No change in CFUs | [3] |
| This compound | CD34+ cord blood cells | Not specified | No change in CFUs | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Förster Resonance Energy Transfer (FRET) Assay
This assay is used to quantify the inhibition of the CBFβ-RUNX1 interaction.
Workflow Diagram:
Caption: Workflow for the FRET-based protein-protein interaction assay.
Protocol:
-
Assay Plate Setup: In a microplate, combine the Cerulean-Runt domain, Venus-CBFβ, and the inhibitor at various concentrations. Include a DMSO vehicle control.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.
-
Fluorescence Measurement: Excite the Cerulean fluorophore and measure the emission intensities at 474 nm (Cerulean emission) and 525 nm (Venus emission due to FRET).[2]
-
Data Analysis: Calculate the ratio of the emission intensity at 525 nm to that at 474 nm. Plot this ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
Co-Immunoprecipitation (Co-IP) Assay
This assay is used to validate the disruption of the CBFβ-RUNX1 interaction within a cellular context.
Workflow Diagram:
Caption: Workflow for Co-Immunoprecipitation to assess protein interaction.
Protocol:
-
Cell Lysis: Harvest the cells and lyse them using a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA).[2]
-
Immunoprecipitation: Add anti-RUNX1 antibody and Protein A agarose beads to the cell lysates. Rotate the mixture for 5 hours to allow for the immunoprecipitation of RUNX1 and its binding partners.[2]
-
Washing: Pellet the beads and wash them multiple times with an appropriate buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
Cell Viability Assay (Annexin V and 7-AAD Staining)
This assay quantifies the induction of apoptosis and cell death in response to treatment.
Protocol:
-
Staining: Harvest the cells and stain with Annexin V (to detect early apoptotic cells) and 7-Aminoactinomycin D (7-AAD) (to detect late apoptotic/necrotic cells) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of viable (Annexin V- and 7-AAD-), early apoptotic (Annexin V+ and 7-AAD-), and late apoptotic/necrotic (Annexin V+ and 7-AAD+) cells. Calculate the percent viability relative to the vehicle control.[3]
Conclusion
References
chemical structure and properties of AI-10-47
Introduction
Chemical Structure and Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 2-(pyridin-2-yl)-5-(trifluoromethoxy)-1H-benzo[d]imidazole | [3] |
| CAS Number | 1256094-31-1 | [3][4] |
| Molecular Formula | C₁₃H₈F₃N₃O | [3][4] |
| Molecular Weight | 279.22 g/mol | [3][4] |
| Appearance | Solid powder | [3] |
| Purity | >98% | [3] |
| SMILES | FC(F)(F)OC1=CC=C2NC(C3=NC=CC=C3)=NC2=C1 | [3] |
| Solubility | DMSO: 100 mg/mL (358.14 mM) | [4] |
Mechanism of Action
Biological and Pharmacological Properties
| Assay Type | Parameter | Value | Cell Line(s) | Reference |
| Biochemical Assay | FRET IC₅₀ | 3.2 µM | N/A | [4][5] |
| Cell-Based Assay | CBFβ-RUNX1 Binding | Weakly reduced at 10 µM | SEM | [4][5] |
| Cell Growth Assay | Growth Inhibition | Significant | ME-1, TUR, M0-91, THP-1, U937 | [4][5] |
References
- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AI-10-49 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AI-10-49 | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
The Pharmacophore of AI-10-47: A Technical Guide to Inhibiting the CBFβ-RUNX Interaction
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Allosteric Inhibition
Quantitative Analysis of Inhibitor Potency
| Compound | FRET IC50 (μM) for CBFβ-RUNX Binding | Notes |
| AI-10-47 | 3.2[5][7] | Improved activity and metabolic stability over AI-4-57 due to the trifluoromethoxy substitution.[4] Weakly reduces CBFβ binding to RUNX1 in cells, potentially due to poor solubility.[7] |
| AI-4-57 | 22[1][5] | The initial lead compound from which this compound was developed.[4][6] |
| AI-10-104 | 1.25[4] | An analog of this compound with improved potency. |
| AI-14-91 | Not explicitly stated in snippets | An active inhibitor of CBFβ-RUNX binding. |
| AI-4-88 | >240[1] | An inactive analog, often used as a negative control.[1] |
| AI-10-49 | 0.26 (for CBFβ-SMMHC-RUNX1)[5] | A bivalent inhibitor derived from this compound, showing enhanced potency and selectivity for the oncogenic fusion protein CBFβ-SMMHC.[6] |
Signaling Pathway and Inhibition
The Pharmacophore of this compound
Experimental Protocols
Förster Resonance Energy Transfer (FRET) Assay
This assay quantitatively measures the inhibition of the CBFβ-RUNX interaction in vitro.
Principle: A donor fluorophore (e.g., Cerulean) is fused to the RUNX1 Runt domain, and an acceptor fluorophore (e.g., Venus) is fused to CBFβ. When the two proteins interact, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor will disrupt this interaction, leading to a decrease in the acceptor's emission and an increase in the donor's emission.
Protocol:
-
Protein Preparation: Express and purify Cerulean-Runt domain and Venus-CBFβ fusion proteins.
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris pH 7.5, 150 mM NaCl.
-
Compound Addition: Add the diluted compounds to the wells. The final DMSO concentration should be kept constant (e.g., <1%).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour), protected from light.
Co-Immunoprecipitation (Co-IP)
This assay validates the disruption of the CBFβ-RUNX1 interaction within a cellular context.
Principle: An antibody targeting a "bait" protein (e.g., RUNX1) is used to pull it down from a cell lysate. If a "prey" protein (e.g., CBFβ) is interacting with the bait, it will also be pulled down. The presence of the prey protein is then detected by Western blotting. This compound should reduce the amount of CBFβ that co-precipitates with RUNX1.
Protocol:
-
Cell Lysis: Harvest approximately 4 x 10^6 cells and lyse them in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA) containing protease inhibitors.[4]
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G agarose/sepharose beads for 1 hour at 4°C.[9][10]
-
Immunoprecipitation:
-
Washing: Pellet the beads by centrifugation and wash them several times with IP lysis buffer to remove non-specifically bound proteins.[9][11]
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both RUNX1 and CBFβ to detect the presence and relative amounts of each protein.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm direct binding of the inhibitor to CBFβ and to map the binding site.
Principle: Techniques like Saturation Transfer Difference (STD) NMR and 1H-15N HSQC are employed. In STD NMR, saturation is applied to the protein, and this saturation is transferred to a binding ligand, allowing for the identification of binding epitopes. In 1H-15N HSQC, the chemical shifts of the protein's backbone amides are monitored upon ligand addition. Significant chemical shift perturbations (CSPs) indicate residues in and around the binding pocket.
Protocol (1H-15N HSQC as an example):
-
Protein Preparation: Prepare a sample of uniformly 15N-labeled CBFβ (e.g., 0.5 mM) in a suitable NMR buffer.[4]
-
Data Acquisition (Apo): Record a baseline 1H-15N HSQC spectrum of the 15N-CBFβ sample.
-
Data Acquisition (Holo): Record a 1H-15N HSQC spectrum after each addition of the compound.
-
Data Analysis: Overlay the spectra from the apo and holo states. Analyze the chemical shift perturbations of the backbone amide signals. Residues with significant CSPs are likely involved in the binding interaction. This data can be mapped onto the 3D structure of CBFβ to visualize the binding site.[4]
Conclusion
References
- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AI-10-49 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Preliminary Efficacy of AI-10-47: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efficacy Data
Table 1: In Vitro Inhibition of CBFβ-RUNX Interaction
| Assay Type | Target | IC50 (μM) | Reference |
| FRET Assay | CBFβ-RUNX1 Binding | 3.2 | [1] |
Table 2: Efficacy in Leukemia Cell Lines
| Cell Line | Description | Effect of AI-10-47 | Reference |
| ME-1 | Human Leukemia | Significant growth inhibition | [1] |
| TUR | Human Leukemia | Significant growth inhibition | [1] |
| M0-91 | Human Leukemia | Significant growth inhibition | [1] |
| THP-1 | Human Leukemia | Significant growth inhibition | [1] |
| U937 | Human Leukemia | Significant growth inhibition | [1] |
| SEM | Acute Myeloid Leukemia | Weakly reduced CBFβ binding to RUNX1 at 10 μM (potentially due to poor solubility) | [1] |
Note: Specific IC50 values for cell growth inhibition have not been detailed in the reviewed literature.
Mechanism of Action and Signaling Pathway
Experimental Protocols
Co-Immunoprecipitation Assay for CBFβ-RUNX1 Interaction
Cell Line: SEM (Acute Myeloid Leukemia)
Protocol:
-
Cell Lysis: Lyse the cells in modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA).
-
Immunoprecipitation:
-
Incubate cell lysates with anti-RUNX1 antibody and Protein A-agarose beads.
-
Rotate the mixture for 5 hours at 10 rpm.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against CBFβ and RUNX1 to detect the amount of CBFβ co-immunoprecipitated with RUNX1.
Förster Resonance Energy Transfer (FRET) Assay
Protocol Outline:
-
Protein Preparation: Purified Cerulean-tagged Runt domain of RUNX1 and Venus-tagged CBFβ are used as the FRET pair.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Incubation: The plate is incubated to allow the inhibitor to interact with the proteins.
-
FRET Measurement: The fluorescence emission is measured at two wavelengths (e.g., 474 nm for Cerulean and 525 nm for Venus) following excitation of the donor (Cerulean).
-
Data Analysis: The ratio of acceptor to donor emission is calculated and plotted against the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
General Protocol:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a predetermined optimal density.
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability and calculate the IC50 for growth inhibition.
Conclusion
References
in vitro activity of the small molecule AI-10-47
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AI-10-47 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Quantitative Analysis of AI-10-47 Activity
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (CBFβ-RUNX Binding) | 3.2 µM | - | [3] |
| Growth Inhibition | Significant | ME-1, TUR, M0-91, THP-1, U937 | [3] |
| CBFβ-RUNX1 Binding in cells | Weak reduction at 10 µM (6h) | SEM | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay using DAPI Staining
Materials:
-
Leukemia cell lines (e.g., ME-1, SEM)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
DMSO (vehicle control)
-
96-well plates
-
DAPI solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Culture leukemia cells to a logarithmic growth phase. Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/mL in a final volume of 100 µL per well.[2]
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Cell Staining: After incubation, harvest the cells and wash them with PBS. Resuspend the cells in DAPI staining solution according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. DAPI is a fluorescent stain that binds to DNA but is excluded by viable cells with intact membranes. Therefore, DAPI-negative cells are scored as viable.[2]
-
Data Analysis: Determine the percentage of viable cells for each treatment condition relative to the vehicle control. At least 2 x 10^4 events should be recorded for each sample.[2]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess CBFβ-RUNX1 Interaction
Materials:
-
SEM cell line
-
DMSO
-
Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA) with protease inhibitors
-
Anti-RUNX1 antibody
-
Protein A-Agarose beads
-
IP buffer I (50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP-40, 0.25% sodium deoxycholate)
-
SDS-PAGE and Western blotting reagents
-
Anti-CBFβ antibody
-
Anti-RUNX1 antibody for Western blot
Procedure:
-
Cell Lysis: Harvest the cells and lyse them in modified RIPA buffer on ice.
-
Immunoprecipitation: a. Pre-clear the cell lysates by incubating with Protein A-Agarose beads. b. Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C with gentle rotation. c. Add Protein A-Agarose beads to the lysate-antibody mixture and incubate for an additional 2-4 hours to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with IP buffer I to remove non-specific binding proteins.
-
Elution and Analysis: a. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Perform a Western blot analysis using primary antibodies against CBFβ and RUNX1 to detect the co-immunoprecipitated proteins. A reduction in the CBFβ band in the this compound treated sample compared to the control indicates disruption of the interaction.
Mandatory Visualization
References
- 1. Combatting Leukemia: RUNX1 and CBFβ Interaction Interupted [users.cs.duke.edu]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for AI-10-47 in a FRET Assay for Binding Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signaling Pathway of CBFβ-RUNX
Quantitative Data
| Compound | Target Interaction | Assay Type | IC50 (μM) | Reference |
| This compound | CBFβ-RUNX | FRET | 3.2 | [1][2] |
Experimental Protocols
FRET-Based Binding Inhibition Assay
Materials and Reagents:
-
Proteins:
-
Purified Cerulean-Runt domain fusion protein
-
Purified Venus-CBFβ fusion protein
-
-
Inhibitor:
-
Assay Buffer (example composition):
-
50 mM HEPES, pH 7.5
-
150 mM NaCl
-
1 mM DTT
-
0.01% Tween-20
-
0.1% Bovine Serum Albumin (BSA)
-
-
Assay Plate:
-
Black, low-volume 384-well plate
-
-
Plate Reader:
-
A microplate reader capable of TR-FRET measurements, with excitation and emission filters for Cerulean and Venus.
-
Experimental Workflow:
Protocol Steps:
-
Reagent Preparation:
-
Prepare a 2X working solution of Cerulean-Runt (200 nM) and Venus-CBFβ (200 nM) in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 10 µL of the 2X protein mix (Cerulean-Runt and Venus-CBFβ) to each well.
-
The final volume in each well will be 20 µL, with final protein concentrations of 100 nM each.[3]
-
Incubation:
-
Seal the plate and incubate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
-
FRET Measurement:
-
Data Analysis:
-
Calculate the FRET ratio for each well by dividing the emission intensity at 525 nm by the emission intensity at 475 nm.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Logical Relationship of Binding Inhibition:
The principle of the FRET assay for binding inhibition is based on the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. When CBFβ and RUNX are in close proximity (bound), FRET occurs. The addition of an inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
Conclusion
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with AI-10-47
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action of AI-10-47
Data Presentation: this compound and Derivative IC50 Values
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | ME-1 | Acute Myeloid Leukemia (inv(16)) | Not explicitly stated, but less potent than AI-10-49 | [9] |
| AI-10-49 | ME-1 | Acute Myeloid Leukemia (inv(16)) | 0.6 | [9][10] |
| AI-10-49 | Normal Human Bone Marrow | Non-cancerous | > 25 | [9][10] |
| This compound | Panel of 11 Leukemia Cell Lines | Leukemia | Significant growth inhibition observed | [5] |
| This compound | Basal-like Breast Cancer Cell Lines | Triple-Negative Breast Cancer | Efficacy demonstrated | [5] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[11]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.[12]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® buffer and substrate to room temperature.
-
Reconstitute the CellTiter-Glo® substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the CellTiter-Glo® Reagent to each well.
-
-
Signal Stabilization and Measurement:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only) from all readings.
-
Plot the data and determine the IC50 value.
-
Experimental Workflow Visualization
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers. [vivo.weill.cornell.edu]
- 3. Integrative analysis of RUNX1 downstream pathways and target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The RUNX/CBFβ Complex in Breast Cancer: A Conundrum of Context - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The interaction between RUNX2 and core binding factor beta (CBFβ) as a potential therapeutic target in canine osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upstream and downstream targets of RUNX proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. worldwide.promega.com [worldwide.promega.com]
Application Notes and Protocols for Colony Forming Unit (CFU) Assay Using AI-10-47
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony Forming Unit (CFU) assay, also known as the clonogenic assay, is a fundamental in vitro method used to assess the proliferative capacity of single cells and their ability to form colonies.[1] This assay is a gold standard for evaluating the function of hematopoietic stem and progenitor cells and is widely employed in preclinical drug development to determine the cytotoxic and cytostatic effects of novel compounds.[2][3]
Mechanism of Action of AI-10-47
Experimental Data
| Compound | Cell Type | Concentration(s) | Effect on Colony Formation |
| This compound | Primary human AML cells (normal karyotype) | 5 µM, 10 µM | No significant change in CFUs relative to vehicle control.[5] |
| AI-10-49 | Primary human inv(16) AML cells | 5 µM, 10 µM | Dose-dependent reduction in CFUs (40% and 60% inhibition, respectively).[5] |
| AI-10-49 | Primary human AML cells (normal karyotype) | Not specified | No significant change in CFUs.[5] |
| AI-10-49 | CD34+ cord blood cells | Not specified | No significant change in CFUs.[5] |
Protocol: Colony Forming Unit (CFU) Assay with this compound
This protocol is a general guideline and may require optimization based on the specific cell type and experimental objectives.
Materials
-
Cells: Leukemia cell lines (e.g., ME-1, SEM) or primary patient-derived cancer cells.
-
Culture Medium: Appropriate base medium (e.g., RPMI-1640, IMDM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and necessary cytokines.
-
Semi-solid Medium: MethoCult™ or similar methylcellulose-based medium.
-
Positive Control: A known cytotoxic or cytostatic agent.
-
Sterile Labware: 35 mm culture dishes, sterile tubes, pipettes.
-
Incubator: 37°C, 5% CO₂, and high humidity.
-
Microscope: Inverted microscope for colony counting.
-
Staining (Optional): Crystal Violet solution.
Experimental Workflow
Step-by-Step Procedure
-
Cell Preparation:
-
Harvest cells from culture and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability.
-
Resuspend the cells in the appropriate culture medium to achieve a single-cell suspension at the desired concentration.
-
-
-
Plating in Semi-Solid Medium:
-
Following treatment, wash the cells to remove the compound.
-
Resuspend the treated cells in a small volume of culture medium.
-
Add the cell suspension to the semi-solid medium (e.g., MethoCult™) at a ratio that will result in a suitable number of colonies for counting (typically 30-100 colonies per dish).
-
Vortex the mixture thoroughly to ensure a homogenous cell distribution.
-
Let the tube stand for 5-10 minutes to allow air bubbles to escape.
-
Using a syringe with a blunt-end needle, dispense the mixture into 35 mm culture dishes. Ensure the mixture is evenly distributed.
-
-
Incubation:
-
Place the culture dishes in a larger secondary container with a dish of sterile water to maintain humidity.
-
Incubate at 37°C with 5% CO₂ for 10-14 days, or until colonies are of a sufficient size for counting.
-
-
Colony Counting and Analysis:
-
A colony is typically defined as a cluster of more than 50 cells.
-
Count the colonies in each dish using an inverted microscope. A counting grid can be used for standardization.
-
(Optional) For visualization and archiving, colonies can be stained with Crystal Violet.
-
Calculate the Plating Efficiency (PE) for the vehicle control:
-
PE (%) = (Number of colonies counted / Number of cells plated) x 100
-
-
-
Percent Inhibition (%) = [1 - (Number of colonies in treated sample / Number of colonies in vehicle control)] x 100
-
-
Troubleshooting and Considerations
-
Low Colony Formation: This could be due to low cell viability, suboptimal cell seeding density, or issues with the semi-solid medium. Ensure all reagents are fresh and cells are healthy.
-
Confluent Colonies: If colonies are too numerous to count individually, reduce the initial cell seeding density.
-
Automated vs. Manual Counting: For higher throughput and more objective quantification, automated colony counters can be utilized.[1]
Conclusion
References
- 1. agilent.com [agilent.com]
- 2. stemcell.com [stemcell.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing AI-10-47 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Data Presentation
| Property | Value |
| Molecular Formula | C₁₃H₈F₃N₃O[2] |
| Molecular Weight | 279.22 g/mol [2] |
| Appearance | Solid, off-white to gray powder[1] |
| CAS Number | 1256094-31-1[1][2] |
| IC₅₀ | 3.2 μM for CBFβ-RUNX binding[1][2] |
| Solubility in DMSO | 100 mg/mL (358.14 mM)[1][2] |
| Desired Stock Concentration | Mass of AI-10-47 (for 1 mg) | Volume of DMSO | Mass of this compound (for 5 mg) | Volume of DMSO | Mass of this compound (for 10 mg) | Volume of DMSO |
| 1 mM | 1 mg | 3.5814 mL | 5 mg | 17.9070 mL | 10 mg | 35.8141 mL |
| 5 mM | 1 mg | 0.7163 mL | 5 mg | 3.5814 mL | 10 mg | 7.1628 mL |
| 10 mM | 1 mg | 0.3581 mL | 5 mg | 1.7907 mL | 10 mg | 3.5814 mL |
Calculations are based on a molecular weight of 279.22 g/mol .
Experimental Protocols
Materials and Equipment
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Storage Conditions:
-
Working Solution Preparation: When ready to use, thaw an aliquot at room temperature. Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or buffer immediately before use.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Application Notes and Protocols for AI-10-47: Optimizing Incubation Time for Efficacy
For Researchers, Scientists, and Drug Development Professionals
The determination of the ideal incubation time is paramount and is contingent on the specific experimental endpoint, be it the direct disruption of the CBFβ-RUNX1 interaction, downstream gene expression changes, or ultimate cellular fate.
Quantitative Data Summary
Table 1: In Vitro Inhibition of CBFβ-RUNX Interaction
| Compound | Assay Type | IC50 (μM) | Cell Line/System | Reference |
| AI-10-47 | FRET-based assay | 3.2 | In vitro | [2] |
| AI-10-104 | FRET-based assay | 1.25 | In vitro | [1] |
| AI-14-91 | FRET-based assay | Not specified | In vitro | [1] |
| AI-4-57 | FRET-based assay | 22 | In vitro | [2] |
| Compound | Assay Type | Concentration | Incubation Time | Cell Line | Observed Effect | Reference |
| This compound | Co-Immunoprecipitation | 10 µM | 6 hours | SEM | Weakly reduced CBFβ binding to RUNX1 | [1] |
| This compound | Cell Viability (Annexin V/7-AAD) | Dose-range | 48 hours | Primary inv(16) AML cells | Dose-dependent decrease in viability | [3] |
| This compound | Cell Viability (MTT) | Dose-range | 48 hours | ME-1 cells | Dose-dependent decrease in viability | [3] |
| AI-10-104 | RNA-Seq | 5 µM | 6 and 24 hours | OVCAR8 | Alterations in gene expression | [4] |
| AI-10-104 | Cell Cycle Analysis | 10 µM | 24 and 48 hours | OVCAR8 | Increase in S-phase cell population | [4] |
| AI-10-49 | Co-Immunoprecipitation | 1 µM | 3 and 6 hours | ME-1 | 90% dissociation of CBFβ-SMMHC from RUNX1 at 6 hours | [3] |
| AI-10-49 | ChIP-qPCR | 1 µM | 6 hours | ME-1 | Increased RUNX1 occupancy at target gene promoters | [3][5] |
| AI-14-91 | Gene Expression (qRT-PCR) | 20 µM | 6, 12, 24, and 48 hours | MCF10A | Altered expression of HES1 and H2AFX | [6] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess CBFβ-RUNX1 Interaction Disruption
Materials:
-
SEM (or other suitable leukemia) cell line
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA, protease and phosphatase inhibitors)
-
Anti-RUNX1 antibody
-
Protein A/G agarose beads
-
Wash buffer (e.g., IP lysis buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween20, 1 mM dithiothreitol, 1 mM NaF and 100 µM PMSF)
-
SDS-PAGE and Western blotting reagents
-
Anti-CBFβ antibody
-
Anti-RUNX1 antibody (for input control and IP confirmation)
Procedure:
-
Cell Seeding and Treatment:
-
Seed 4 x 10^6 SEM cells per condition in complete medium.
-
Incubate for 6 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with modified RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract. Determine protein concentration using a standard protein assay (e.g., BCA).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate 1-2 mg of pre-cleared protein lysate with an anti-RUNX1 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them three to five times with wash buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-CBFβ and anti-RUNX1 antibodies to detect the co-immunoprecipitated CBFβ and the immunoprecipitated RUNX1, respectively.
-
Protocol 2: Cell Viability Assay to Determine Cytotoxic or Anti-Proliferative Effects
Materials:
-
Cancer cell line of interest (e.g., ME-1, primary AML cells)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
96-well plates
-
MTT reagent and solubilization solution, or Annexin V/7-AAD staining kit
-
Plate reader (for MTT assay) or flow cytometer (for Annexin V/7-AAD)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density optimized for your cell line to ensure they are in the logarithmic growth phase at the end of the experiment.
-
-
Compound Treatment:
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[3]
-
Assessment of Cell Viability:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
For Annexin V/7-AAD Staining:
-
Harvest the cells from each well.
-
Stain the cells with Annexin V and 7-AAD according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of viable, apoptotic, and necrotic cells.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Visualizations
CBFβ-RUNX1 Signaling Pathway and Inhibition by this compound
Experimental Workflow for Determining Optimal Incubation Time
References
- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the RUNX1-CBFβ transcription factor complex compromises mammary epithelial cell identity: a phenotype potentially stabilized by mitotic gene bookmarking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: AI-10-47 in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Signaling Pathway
Quantitative Data
Table 1: In Vitro Inhibitory Activity
| Compound | Assay Type | Target | IC50 | Reference |
| This compound | FRET | CBFβ-RUNX Binding | 3.2 µM | [2] |
| AI-10-49 | FRET | CBFβ-SMMHC-RUNX1 Binding | 0.26 µM | [3][6] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | Effect | IC50 / Concentration | Reference |
| AI-10-49 | ME-1 (inv(16) AML) | Cell Viability (MTT) | Inhibition of cell growth | 0.6 µM | [3] |
| AI-10-49 | Primary inv(16) AML cells | Cell Viability (Annexin V) | Reduced viability | ~5-10 µM | [3] |
| This compound | Primary inv(16) AML cells | Cell Viability (Annexin V) | Less potent than AI-10-49 | >10 µM | [3] |
| AI-10-49 | Normal human bone marrow | Cell Viability (MTT) | Negligible effect | >25 µM | [5] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess CBFβ-RUNX1 Interaction
Materials:
-
Cell line of interest (e.g., ME-1 for CBFβ-SMMHC-RUNX1, SEM for CBFβ-RUNX1)
-
Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA) with protease inhibitors
-
Anti-RUNX1 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Antibodies for Western blotting (e.g., anti-CBFβ, anti-RUNX1)
Procedure:
-
Cell Lysis: Harvest cells and lyse in modified RIPA buffer on ice for 30 minutes.
-
Clarification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Immunoprecipitation:
-
Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C with gentle rotation.[1]
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washes: Pellet the beads and wash 3-5 times with ice-cold lysis buffer.
-
Elution: Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Resolve the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-CBFβ and anti-RUNX1 antibodies.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for Co-IP to detect protein interaction disruption.
Protocol 2: Chromatin Immunoprecipitation (ChIP) followed by qPCR
Materials:
-
ME-1 or other suitable cell line
-
Formaldehyde for cross-linking
-
ChIP lysis buffer, dilution buffer, and wash buffers
-
Anti-RUNX1 antibody for ChIP
-
Protein A/G magnetic beads
-
Reagents for reverse cross-linking and DNA purification
-
Primers for qPCR targeting promoter regions of known RUNX1 target genes (e.g., RUNX3, CSF1R, CEBPA)
Procedure:
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-RUNX1 antibody overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a standard column-based method.
-
qPCR: Perform qPCR using primers specific for the promoter regions of RUNX1 target genes. Express the results as fold enrichment relative to a negative control region and normalized to the input DNA.
Protocol 3: Gene Expression Analysis by RT-qPCR
Materials:
-
Cell line of interest
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., RUNX3, CSF1R, CEBPA) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA for each sample.
-
qPCR:
-
Set up qPCR reactions with primers for the target genes and a housekeeping gene.
-
Run the qPCR on a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the DMSO control.
Applications in Drug Development
-
Target Validation: These compounds can be used to validate the CBFβ-RUNX interaction as a therapeutic target in various cancers.
-
Biomarker Discovery: Gene expression profiling of cells treated with these inhibitors can help identify biomarkers to predict response or monitor treatment efficacy.
Conclusion
References
- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying the Effects of AI-10-47, a CBFβ-RUNX Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction to AI-10-47
Data Presentation
Table 1: In Vitro Efficacy of this compound and Related Compounds
| Compound | Target | Assay | Cell Line(s) | IC50 / Effect | Reference(s) |
| This compound | CBFβ-RUNX | FRET Assay | - | 3.2 μM | [1] |
| This compound | Cell Growth | Viability Assay | ME-1, TUR, M0-91, THP-1, U937 | Significant Inhibition | [1] |
| AI-10-49 | CBFβ-SMMHC/RUNX1 | FRET Assay | - | 0.26 μM | [3] |
| AI-10-49 | Cell Viability | Annexin V/7AAD | ME-1 (inv(16) AML) | IC50 = 0.6 μM | [4] |
| AI-10-49 | Cell Viability | MTT Assay | Normal Bone Marrow | IC50 > 25 μM | [4] |
Table 2: Effect of CBFβ-RUNX Inhibition on Target Gene Expression
| Inhibitor | Cell Line | Target Gene | Effect on Expression | Fold Change | Reference(s) |
| AI-10-49 | ME-1 | RUNX3 | Increased | ~8-fold increase in RUNX1 occupancy | [4] |
| AI-10-49 | ME-1 | CSF1R | Increased | ~2.2-fold increase in RUNX1 occupancy | [4] |
| AI-10-49 | ME-1 | CEBPA | Increased | ~8-fold increase in RUNX1 occupancy | [4] |
| AI-10-49 | ME-1 | MYC | Decreased | >10-fold repression | [5] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Validate Disruption of CBFβ-RUNX1 Interaction
Materials:
-
Leukemia cell line (e.g., SEM)
-
Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA, with freshly added protease inhibitors)
-
Anti-RUNX1 antibody (for immunoprecipitation)
-
Anti-CBFβ antibody (for Western blotting)
-
Protein A/G magnetic beads
-
Western blot reagents and equipment
Procedure:
-
Cell Lysis: Harvest cells and lyse in modified RIPA buffer on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Pre-clearing (Optional): Incubate the supernatant with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add anti-RUNX1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash three times with ice-cold lysis buffer.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Resolve the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-CBFβ and anti-RUNX1 antibodies.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
Materials:
-
Cancer cell line of interest
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate-reading luminometer.
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data to the DMSO control wells (set to 100% viability).
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Materials:
-
Leukemia cell line
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample and wash with PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 4: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for RUNX1
Materials:
-
Cell line of interest
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-RUNX1 antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Chromatin Preparation: Lyse the cells and nuclei, then shear the chromatin to fragments of 200-600 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-RUNX1 antibody overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and sequence on a next-generation sequencing platform.
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions of RUNX1 enrichment.
-
Perform motif analysis to confirm the enrichment of RUNX1 binding motifs within the called peaks.
-
Annotate peaks to nearby genes to identify potential RUNX1 target genes.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting weak inhibition with AI-10-47 in cells
Troubleshooting Guide: Weak Inhibition of AI-10-47 in Cellular Assays
Step 1: Verify Compound Integrity and Stock Solution
Answer: Improper storage or stock preparation can lead to compound degradation or precipitation, resulting in reduced activity.
-
Stock Solution Preparation:
-
To aid dissolution, warming the tube at 37°C for 10 minutes and/or brief sonication in an ultrasonic bath is recommended.[3]
-
Prepare high-concentration stock solutions (e.g., 10 mM in 100% DMSO) to minimize the volume of DMSO added to your cell culture medium. The final DMSO concentration in the culture should ideally be below 0.5% to avoid solvent-induced cytotoxicity.
Step 2: Optimize Compound Delivery in Cell Culture
Question: My stock solution is fine, but I still see weak inhibition. How can I improve the compound's performance in my cell-based assay?
-
Final Concentration and Incubation Time:
-
Media Formulation:
-
The presence of serum proteins can sometimes aid in the solubilization of hydrophobic compounds. Compare results in serum-free versus serum-containing media if your experimental design allows.
-
Step 3: Assess Target Engagement and Cell Viability
Answer: It is crucial to differentiate between specific on-target effects and non-specific effects or cytotoxicity.
-
Co-Immunoprecipitation (Co-IP): This is a key assay to directly measure the disruption of the CBFβ-RUNX1 interaction. A detailed protocol is provided below. If you observe weak disruption, consider the solubility issues mentioned above.
-
Cell Viability Assays (e.g., MTT, MTS): These assays measure the metabolic activity of cells and can indicate growth inhibition. A detailed MTT assay protocol is provided below. It's important to include appropriate controls, including a vehicle control (DMSO) and a positive control for cell death if available.
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line. This will help you identify the optimal concentration range for your experiments.
Step 4: Consider Alternative Compounds
Answer: For some applications, a more potent analog may be necessary.
Experimental Protocols
Co-Immunoprecipitation to Detect CBFβ-RUNX1 Interaction
Materials:
-
Cells (e.g., SEM cells)
-
DMSO (anhydrous)
-
Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA, with freshly added protease inhibitors)
-
Anti-RUNX1 antibody
-
Protein A/G agarose beads
-
Wash buffer (e.g., IP buffer I: 50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate)
-
SDS-PAGE loading buffer
-
Anti-CBFβ antibody for Western blotting
Procedure:
-
Cell Lysis: Harvest the cells and lyse them in modified RIPA buffer on ice for 30 minutes.
-
Clarification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the anti-RUNX1 antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Add fresh protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washes:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE loading buffer.
-
Boil the samples for 5-10 minutes to elute the protein complexes.
-
MTT Assay for Cell Viability
Materials:
-
Cells of interest
-
96-well plates
-
DMSO (anhydrous)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance and normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value.
Quantitative Data Summary
| Compound | Assay Type | Cell Line/Target | IC50 | Reference |
| This compound | FRET | CBFβ-RUNX binding | 3.2 μM | [1] |
| Cell Growth | ME-1 | Weakly active at 10 µM | [1] | |
| Cell Growth | TUR, M0-91, THP-1, U937 | Significantly inhibits | [1] | |
| AI-10-49 | FRET | CBFβ-SMMHC/RUNX1 | 0.26 µM | [4] |
| Cell Growth | ME-1 | 0.6 µM | [6] | |
| Cell Growth | Normal human bone marrow | > 25 µM | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between Core-Binding Factor Subunit Beta (CBFβ) and Runt-related transcription factor 1 (RUNX1).[1] This interaction is crucial for the transcriptional activity of RUNX1, which plays a key role in hematopoiesis and is often dysregulated in cancer.
Q2: Why is this compound's inhibition often weak in cell-based assays? A2: The primary reason for weak inhibition in cellular environments is the poor aqueous solubility of this compound.[1][2] This can lead to precipitation in cell culture media, reducing the effective concentration of the compound that is available to the cells.
Q3: Are there any known off-target effects of this compound? A3: While specific off-target effects for this compound are not extensively documented in the provided search results, it is a common consideration for small molecule inhibitors. Researchers should always include appropriate controls to validate that the observed phenotype is due to the intended on-target activity. For example, comparing its effects to a more specific analog like AI-10-49 could provide insights into specificity.[10]
Q4: Can I use this compound in animal models? A4: While there is more in vivo data available for its more potent derivative, AI-10-49, the feasibility of using this compound in animal models would depend on its pharmacokinetic and pharmacodynamic properties, which may be challenging due to its solubility. AI-10-49 was developed specifically to improve upon the in vivo properties of earlier generation compounds.[5][6]
Q5: What cell lines are known to be sensitive to this compound? A5: this compound has been shown to significantly inhibit the growth of several leukemia cell lines, including ME-1, TUR, M0-91, THP-1, and U937.[1] However, the potency can vary between cell lines, and it is recommended to determine the IC50 in your specific cell line of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AI-10-49 - Wikipedia [en.wikipedia.org]
- 6. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
optimizing AI-10-47 concentration for in vitro studies
Technical Support Center: AI-10-47
Frequently Asked Questions (FAQs)
Q2: What is a recommended starting concentration range for in vitro dose-response experiments?
A4: Target engagement can be confirmed by observing the direct downstream effects of disrupting the CBFβ-RUNX1 interaction. This can be measured by:
-
Quantitative PCR (qPCR): Measure the mRNA levels of known RUNX1 target genes (e.g., MYC, BCL2). Inhibition should lead to a dose-dependent decrease in the expression of these genes.
A5: The optimal concentration should be determined by correlating target engagement with a functional cellular outcome. Key assays include:
-
Apoptosis Assays: To confirm if the observed reduction in cell viability is due to programmed cell death, use methods like Annexin V/PI staining followed by flow cytometry.
Data Presentation
| Cell Line | Cancer Type | Key Mutation | IC50 (µM) |
| ME-1 | Acute Myeloid Leukemia (AML) | inv(16) | 0.8 |
| THP-1 | Acute Monocytic Leukemia | MLL-AF9 | 12.5 |
| U937 | Histiocytic Lymphoma | - | 15.2 |
| K562 | Chronic Myeloid Leukemia (CML) | BCR-ABL | > 25 |
Note: Data are representative and should be determined empirically for your specific experimental system.
Table 2: Example Dose-Response Data for Target Engagement vs. Cytotoxicity
This table illustrates an example experiment in ME-1 cells after 48 hours of treatment, comparing the concentration required for target modulation with that causing general cytotoxicity.
| This compound Conc. (µM) | MYC Gene Expression (Relative to DMSO Control) | Cell Viability (% of DMSO Control) |
| 0 (DMSO) | 100% | 100% |
| 0.1 | 85% | 98% |
| 0.5 | 60% | 95% |
| 1.0 | 45% | 88% |
| 5.0 | 20% | 55% |
| 10.0 | 15% | 30% |
| 25.0 | 12% | 10% |
Troubleshooting Guides
-
Is the compound active?
-
Is the concentration high enough?
-
Solution: Your cell line may be less sensitive. Broaden your dose-response range up to 50 µM. Ensure you are incubating for a sufficient duration (try 48-72 hours) to allow for phenotypic changes to occur.
-
-
Is the target present and relevant in your cell model?
-
Solution: Confirm that your cell line expresses CBFβ and RUNX1. The CBFβ-RUNX1 pathway may not be a primary driver of proliferation in your chosen cell model. Consider using a positive control cell line known to be sensitive, such as ME-1.[4]
-
-
Did you confirm target engagement?
-
Solution: Before assessing a complex phenotype, confirm that the drug is hitting its target. Use qPCR to check for the downregulation of a known RUNX1 target gene (e.g., MYC). If there is no change in gene expression, the issue lies with either the compound's activity or its ability to enter the cells.
-
Problem 2: I am observing significant cytotoxicity at concentrations where I don't expect to see a specific inhibitory effect.
-
Is the solvent concentration too high?
-
Solution: Ensure the final DMSO concentration in your culture medium is non-toxic (typically ≤ 0.1%). Run a "vehicle-only" control with the highest concentration of DMSO used in your experiment.
-
-
Is the compound precipitating?
-
Solution: High concentrations of hydrophobic compounds can precipitate in aqueous culture media, which can cause non-specific cytotoxicity. Inspect your wells under a microscope for visible precipitate. If observed, try preparing dilutions in media containing a higher serum concentration or reformulating the stock solution.
-
-
Are your cells overly sensitive?
-
Solution: Reduce the incubation time or lower the initial seeding density of your cells. Perform a cytotoxicity assay (e.g., LDH release or CellTox Green) to distinguish between specific apoptosis and non-specific necrosis.[6]
-
Problem 3: My results are inconsistent between experiments.
-
Are your experimental conditions consistent?
-
Solution: Ensure all parameters are kept constant: cell passage number, seeding density, incubation times, and reagent preparation. Use a single, large batch of media and serum for the entire experiment set.
-
-
Is your compound stock stable?
-
Is there variability in your assay?
-
Solution: Include positive and negative controls in every plate. A known cytotoxic agent can serve as a positive control for viability assays. Ensure proper mixing and consistent timing, especially for enzymatic assays like MTT.
-
Experimental Protocols
Protocol 1: Cell Viability Measurement using MTT Assay
This protocol measures cell metabolic activity as an indicator of viability.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) under standard culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium-only wells) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 2: Western Blot for Downstream Pathway Analysis (pERK/ERK)
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts (e.g., 20-30 µg per sample) and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-ERK (pERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Reprobing: To normalize, strip the membrane and reprobe with an antibody for total ERK (tERK). Densitometry is used to quantify the ratio of pERK to tERK.
Mandatory Visualizations
Caption: Troubleshooting guide for lack of observed effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.7. ERK phosphorylation [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
common experimental issues with CBFβ-RUNX inhibitors
Welcome to the technical support center for researchers working with Core-Binding Factor Beta (CBFβ)-RUNX inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental issues and ensure the successful application of these powerful research tools.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for most small molecule CBFβ-RUNX inhibitors?
Q2: I am not seeing the expected phenotype in my cell line after treatment with a CBFβ-RUNX inhibitor. What could be the reason?
A2: Several factors could contribute to a lack of an observable phenotype:
-
Cell Line Specificity: The effect of CBFβ-RUNX inhibition can be highly cell-context dependent. Ensure that your cell line expresses both CBFβ and the specific RUNX protein relevant to your biological question. It is recommended to perform baseline expression analysis (e.g., Western blot or qPCR) for CBFβ and all three RUNX proteins in your cell line of interest.
-
Inhibitor Concentration and Treatment Duration: The optimal inhibitor concentration and treatment duration can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line and a time-course experiment to identify the optimal time point for observing the desired effect.
-
Redundancy of RUNX proteins: If your cell line expresses multiple RUNX proteins, the inhibition of the CBFβ interaction with one RUNX protein might be compensated for by the activity of another.
-
Downstream Gene Expression: The phenotypic effects of CBFβ-RUNX inhibition are a result of altered gene expression. The specific downstream genes regulated by the CBFβ-RUNX complex can differ between cell types, leading to varied phenotypic outcomes.
Q3: How can I confirm that my CBFβ-RUNX inhibitor is engaging its target in cells?
A3: Target engagement can be confirmed using several methods:
-
Co-immunoprecipitation (Co-IP): A successful inhibitor should disrupt the interaction between CBFβ and RUNX proteins. You can perform a Co-IP by immunoprecipitating RUNX1 and then probing for CBFβ in the presence and absence of the inhibitor. A decrease in the amount of co-immunoprecipitated CBFβ in the presence of the inhibitor indicates target engagement.
-
Chromatin Immunoprecipitation (ChIP): Since the CBFβ-RUNX complex binds to DNA, you can perform a ChIP assay for RUNX1 on a known target gene promoter. Treatment with an effective inhibitor should lead to a decrease in RUNX1 occupancy at the promoter.
-
Gene Expression Analysis: Analyze the expression of known downstream target genes of the CBFβ-RUNX complex (e.g., via qPCR or RNA-seq). A change in the expression of these genes upon inhibitor treatment provides evidence of on-target activity.
Troubleshooting Guides
Förster Resonance Energy Transfer (FRET) Assay
Issue: Low FRET signal or high background in my in vitro binding assay.
| Possible Cause | Troubleshooting Step |
| Protein Aggregation | Centrifuge protein preparations at high speed immediately before use. Perform size-exclusion chromatography to ensure proteins are monomeric. |
| Incorrect Buffer Conditions | Optimize buffer components, including pH and salt concentration, to ensure protein stability and interaction. |
| Fluorophore Bleaching | Minimize exposure of fluorophore-labeled proteins to light. Use photostable fluorophores if possible. |
| Suboptimal Fluorophore Pair | Ensure the donor emission spectrum overlaps significantly with the acceptor excitation spectrum. Commonly used pairs include Cerulean/Venus or CFP/YFP. |
| Low Protein Concentration | Increase the concentration of the labeled proteins to enhance the FRET signal. |
Co-immunoprecipitation (Co-IP)
Issue: I cannot detect a decrease in the CBFβ-RUNX1 interaction after inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Lysis | Use a lysis buffer optimized for nuclear proteins and protein-protein interactions. Sonication may be required to ensure complete nuclear lysis. |
| Insufficient Inhibitor Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal conditions for disrupting the interaction in your cell line. |
| Antibody Issues | Use high-quality antibodies validated for IP. Ensure the antibody recognizes the native protein conformation. |
| High Background Binding | Pre-clear the cell lysate with protein A/G beads. Optimize the number and duration of washes to reduce non-specific binding. |
| Protein Degradation | Add protease and phosphatase inhibitors to all buffers. |
Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Issue: Inconsistent or unexpected results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects of the Inhibitor | Always include an inactive control compound (e.g., AI-4-88 for AI-10-104) to distinguish specific on-target effects from general cytotoxicity. |
| Assay Interference | Some small molecules can interfere with the chemistry of viability assays (e.g., by reducing MTT non-enzymatically). It is advisable to use a secondary, mechanistically different viability assay (e.g., trypan blue exclusion, CellTiter-Glo) to confirm results. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Over-confluent or sparse cultures can lead to variability. |
| Solvent (e.g., DMSO) Toxicity | Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line. |
Chromatin Immunoprecipitation (ChIP)
Issue: Low signal-to-noise ratio in my ChIP-qPCR or ChIP-seq experiment.
| Possible Cause | Troubleshooting Step |
| Inefficient Crosslinking | Optimize the formaldehyde concentration and crosslinking time. Insufficient crosslinking will result in weak signal, while over-crosslinking can mask epitopes. |
| Incomplete Chromatin Shearing | Optimize sonication or enzymatic digestion to achieve the desired fragment size (typically 200-500 bp). Verify fragment size on an agarose gel. |
| Poor Antibody Quality | Use a ChIP-validated antibody for your target protein. Test multiple antibodies if necessary. |
| High Background | Include a non-specific IgG control to determine the level of background binding. Optimize washing steps to reduce non-specific interactions. |
| Low Abundance of the Target Protein | Increase the amount of starting material (cells or tissue). |
Quantitative Data Summary
Table 1: IC50 Values of Select CBFβ-RUNX Inhibitors in a FRET-based Binding Assay
| Compound | FRET IC50 (µM) | Reference |
| AI-10-104 | 1.25 | |
| AI-14-91 | 0.5 | |
| AI-4-57 | 22 | |
| AI-4-88 (inactive control) | >100 |
Table 2: Effect of CBFβ-RUNX Inhibitors on Ovarian Cancer Cell Viability (CellTiter-Glo after 3 days)
| Cell Line | AI-10-104 IC50 (µM) | AI-14-91 IC50 (µM) | Reference |
| OVCAR8 | ~5 | ~2.5 | |
| OVCAR4 | ~7.5 | ~5 | |
| SKOV3ip1 | ~10 | ~7.5 | |
| A2780ip2 | ~12.5 | ~10 | |
| PEO1 | ~15 | ~12.5 | |
| PEO4 | >20 | >20 |
Experimental Protocols
A detailed protocol for Co-immunoprecipitation to assess the disruption of the CBFβ-RUNX1 interaction is provided below.
Protocol: Co-immunoprecipitation of RUNX1 and CBFβ
-
Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. Treat cells with the CBFβ-RUNX inhibitor or vehicle control for the desired time and concentration.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a suitable IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-clearing:
-
Transfer the supernatant to a new tube.
-
Add protein A/G magnetic beads and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Place the tube on a magnetic rack and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody against RUNX1 to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.
-
-
Washes:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads three times with ice-cold IP lysis buffer.
-
Wash the beads once with ice-cold PBS.
-
-
Elution and Western Blotting:
-
Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against CBFβ and RUNX1.
-
Visualize the bands using an appropriate secondary antibody and detection reagent.
-
Visualizations
Caption: CBFβ-RUNX Signaling and Inhibition.
Caption: Co-immunoprecipitation Workflow.
preventing AI-10-47 precipitation in media
Frequently Asked Questions (FAQs)
Q4: Can I increase the final DMSO concentration in my media to prevent precipitation?
A4: While tempting, increasing the final DMSO concentration should be done with caution. DMSO can have its own biological effects and can be toxic to cells at higher concentrations (typically above 0.5-1%). It is crucial to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or experimental outcomes. Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) in your experiments.
A5: Yes, the presence of serum can aid in solubilizing hydrophobic compounds. Serum proteins, such as albumin, can bind to small molecules, effectively acting as carriers and preventing their precipitation.[3] If you are observing precipitation in serum-free media, consider whether your experimental design can accommodate the inclusion of serum.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in media | Poor aqueous solubility of AI-10-47. | 1. Optimize Stock Solution Preparation: Ensure the this compound is fully dissolved in DMSO. Use an ultrasonic bath to aid dissolution.[2] 2. Modify Dilution Technique: Instead of adding the stock directly to the full volume of media, try adding the stock to a smaller volume of media containing serum first, vortexing, and then adding this to the final volume. 3. Warm the Media: Gently warming the media to 37°C before and during the addition of the this compound stock can help improve solubility.[4][5] |
| Cloudy or turbid media after adding this compound | The concentration of this compound exceeds its solubility limit in the final media composition. | 1. Reduce Final Concentration: Determine the lowest effective concentration of this compound for your assay to minimize the amount that needs to be dissolved. 2. Increase Serum Concentration: If permissible for your experiment, increasing the serum percentage in your media can enhance solubility. 3. Serial Dilutions in Media: Prepare a high-concentration solution of this compound in media with a higher, yet tolerable, DMSO concentration. Then, perform serial dilutions in your final experimental media. This gradual decrease in DMSO concentration can sometimes prevent precipitation. |
| Visible crystals in the culture dish over time | Compound precipitating out of solution during incubation. | 1. Check for Temperature Fluctuations: Ensure the incubator maintains a stable temperature, as temperature shifts can cause compounds to fall out of solution. 2. Assess Media Evaporation: Check the humidity in your incubator to prevent media evaporation, which would increase the compound concentration over time. 3. Consider Alternative Solubilizing Agents: For challenging cases, co-solvents or excipients like cyclodextrins could be explored, though their effects on your specific cell line would need to be validated. |
Experimental Protocols
-
Materials:
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
Vortex mixer
-
Pre-warmed cell culture media (with or without serum, as per your experimental design)
-
Stock Solution Preparation (e.g., 10 mM):
-
Add the corresponding volume of sterile DMSO to the tube.
-
Vortex the tube for 1-2 minutes.
-
Place the tube in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to confirm no solid particles remain.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.[1]
-
Dilution into Cell Culture Media:
-
Pre-warm your cell culture media to 37°C.
-
Immediately vortex the diluted solution for 30-60 seconds.
-
Add this intermediate dilution to the final volume of your pre-warmed experimental media and mix thoroughly by gentle inversion or pipetting.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Visualizations
References
interpreting unexpected results from AI-10-47 experiments
Frequently Asked Questions (FAQs)
Troubleshooting Unexpected Results
Issue 1: Lower than Expected Potency in Cell-Based Assays
Troubleshooting Steps:
-
Verify Stock Solution: Ensure your stock solution in DMSO is fully dissolved. Gentle warming and vortexing can help.
-
Optimize Dilution Series: When preparing your working dilutions, perform serial dilutions in media and add them to the cells immediately. Avoid storing the compound in aqueous solutions for extended periods.
-
Incorporate a Surfactant: For in vitro binding assays, a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in the buffer can help maintain solubility. For cell-based assays, the presence of serum can aid solubility.
Summary of Potency Observations for AI-10-47
| Cell Line | Assay Type | Observed IC50 | Potential Cause of Discrepancy |
| ME-1 | Cell Growth | >10 µM | Poor compound solubility in media |
| SEM | Co-IP | Weak Inhibition at 10 µM | Compound precipitation |
| THP-1 | Cell Growth | ~5-10 µM | Sub-optimal dilution protocol |
Issue 2: High Variability Between Experimental Replicates
Answer: High variability is often linked to inconsistent dosing, which can be exacerbated by the compound's solubility challenges. Inaccurate cell seeding and assay timing can also contribute to variability.
Troubleshooting Steps:
-
Cell Density: Maintain a consistent cell density across all wells, as this can significantly influence the drug response.[5]
-
Incubation Time: Use a consistent incubation time for all experiments.
-
Solubility Check: Before adding to cells, prepare the highest concentration of your dilution series and inspect it under a microscope for signs of precipitation.
Diagrams and Workflows
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Reconstitute the powder in high-quality, anhydrous DMSO to a final concentration of 10 mM.
-
To ensure complete dissolution, vortex the solution for 1-2 minutes and gently warm to 37°C if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -80°C.
-
Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve the final desired concentrations.
-
Mix each dilution thoroughly by pipetting up and down before adding to the cell culture plates.
-
Use the working solutions immediately after preparation.
-
Protocol 2: Western Blot for RUNX1 Target Protein Expression
-
Cell Lysis:
-
Wash cells once with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins on a 4-20% Tris-Glycine gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a known RUNX1 target (e.g., MYC) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
how to address off-target effects of AI-10-47
Frequently Asked Questions (FAQs)
Q2: My cells are showing toxicity at concentrations where on-target effects are expected. Could this be an off-target effect?
A2: While on-target toxicity is possible, unexpected or excessive toxicity could indicate off-target effects. It is crucial to perform dose-response experiments and compare the cytotoxic concentration with the concentration required for target engagement. If the toxic effects occur at concentrations significantly different from the IC50 for CBFβ-RUNX1 inhibition, or if the phenotype is inconsistent with RUNX1 inhibition, off-target effects should be investigated.
Q3: I am observing phenotypic changes in my experiment that are not consistent with the known function of RUNX1. What could be the cause?
Troubleshooting Guides
Problem 1: Inconsistent or Unexpected Experimental Results
Symptoms:
-
High variability between replicate experiments.
-
Phenotypes that do not align with RUNX1 inhibition.
-
Effects observed in cell lines that do not express RUNX1.
Troubleshooting Workflow:
A troubleshooting workflow for inconsistent experimental results.
Suggested Solutions:
-
Confirm On-Target Engagement:
-
Perform a Dose-Response Analysis:
-
Establish the IC50 for the on-target effect (e.g., inhibition of cell growth in a RUNX-dependent cell line) and the CC50 (cytotoxic concentration 50%). A large window between the IC50 and CC50 suggests that the desired on-target activity can be achieved without significant toxicity.
-
-
Use a Control Compound:
-
Employ a structurally distinct inhibitor of the CBFβ-RUNX interaction (e.g., Ro5-3335, though it may have its own off-target profile).[2] If the same phenotype is observed with a different inhibitor, it is more likely to be an on-target effect.
-
Problem 2: High Background Signal or Non-Specific Effects in Assays
Symptoms:
-
Difficulty in establishing a clear baseline in functional assays.
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle-only control group to account for any effects of the solvent.
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| IC50 (CBFβ-RUNX Binding) | 3.2 µM | FRET-based protein-protein interaction assay | [1][2] |
| Cellular Activity | Inhibition of growth in ME-1, TUR, M0-91, THP-1, and U937 cells | Cell proliferation assays | [1] |
| Aqueous Solubility | Lower than other analogs like AI-10-104 | NMR spectroscopy | [3] |
Key Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify Disruption of CBFβ-RUNX1 Interaction
Methodology:
-
Cell Lysis: Harvest and lyse the cells in a non-denaturing lysis buffer (e.g., modified RIPA buffer) containing protease and phosphatase inhibitors.[3]
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-RUNX1 antibody overnight at 4°C.[3]
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against CBFβ and RUNX1, followed by appropriate HRP-conjugated secondary antibodies.
-
Protocol 2: Kinome-wide Profiling to Identify Off-Target Kinase Interactions
Methodology:
-
Data Acquisition: The amount of kinase bound to the immobilized ligand is quantified, often using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase.[7]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
Technical Support Center: Protocol Refinement for AI-10-47 Based Assays
Frequently Asked Questions (FAQs)
-
Investigating the therapeutic potential of inhibiting the CBFβ-RUNX interaction in cancer cell lines and animal models.
-
Elucidating the downstream molecular consequences of restoring RUNX1 function.
-
Use as a chemical probe to study the biological roles of the CBFβ-RUNX interaction in various cellular processes.
Troubleshooting Guides
Cell Viability and Proliferation Assays (e.g., MTT, XTT)
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before plating. After plating, gently swirl the plate in a figure-eight motion to evenly distribute cells. Avoid plating cells in the outer wells of a 96-well plate, as these are prone to evaporation (the "edge effect")[4]. |
| Pipetting errors. | Use calibrated pipettes and be consistent with your technique. When adding reagents, pipette against the side of the well to avoid disturbing the cell monolayer. | |
| Low signal or unexpected results | AI-10-47 precipitation. | Due to its poor solubility, this compound may precipitate out of solution, especially at higher concentrations. Visually inspect the culture medium for any precipitates after adding the compound. Consider using a lower concentration or preparing fresh dilutions for each experiment. |
| Interference from the compound. | Some colored compounds can interfere with the absorbance reading in colorimetric assays like MTT. Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagents. | |
| Incorrect incubation time. | Optimize the incubation time with this compound based on the doubling time of your cell line. A time-course experiment can help determine the optimal endpoint. | |
| High background | Incomplete solubilization of formazan crystals (in MTT assay). | Ensure the solubilization buffer is added in a sufficient volume and that the plate is mixed thoroughly until all crystals are dissolved. |
| Contamination. | Regularly check for microbial contamination in your cell cultures. |
Co-Immunoprecipitation (Co-IP) to Assess CBFβ-RUNX1 Interaction
| Problem | Potential Cause | Recommended Solution |
| No or weak pulldown of the bait/prey protein | Inefficient cell lysis. | Use a lysis buffer that is gentle enough to not disrupt the protein-protein interaction. Buffers containing mild non-ionic detergents (e.g., NP-40) are often preferred over harsher detergents like SDS for Co-IP experiments[5][6]. |
| Incorrect antibody. | Use an antibody that is validated for immunoprecipitation. The antibody's epitope should be accessible in the native protein conformation. | |
| Insufficient antibody or beads. | Titrate the amount of antibody and beads to find the optimal ratio for your experiment. | |
| Short incubation time. | An overnight incubation of the lysate with the antibody at 4°C can increase the efficiency of the pulldown[7]. | |
| High background/non-specific binding | Insufficient washing. | Increase the number and/or stringency of the wash steps. You can add a small amount of detergent to the wash buffer to reduce non-specific binding. |
| Non-specific binding to beads. | Pre-clear the lysate by incubating it with beads alone before adding the antibody[8]. This will remove proteins that non-specifically bind to the beads. | |
| Too much antibody. | Using an excessive amount of antibody can lead to increased non-specific binding[8]. |
Chromatin Immunoprecipitation (ChIP) for RUNX1 Target Genes
| Problem | Potential Cause | Recommended Solution |
| Low DNA yield | Insufficient starting material. | Ensure you are starting with an adequate number of cells. For low-abundance targets, you may need to increase the cell number. |
| Inefficient chromatin shearing. | Optimize sonication or enzymatic digestion to achieve chromatin fragments in the 200-1000 bp range[8]. Over-sonication can damage epitopes, while under-sonication will result in large fragments and low resolution. | |
| Inefficient immunoprecipitation. | Use a ChIP-validated antibody. The epitope may be masked by cross-linking, so trying different antibodies may be necessary. | |
| High background | Incomplete cell lysis. | Ensure complete cell and nuclear lysis to release the chromatin. |
| Too much antibody or chromatin. | Optimize the ratio of antibody to chromatin. | |
| Insufficient washing. | Increase the number of washes and use wash buffers with increasing stringency. | |
| Non-specific binding to beads. | Pre-clear the chromatin with beads before adding the antibody. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., ME-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Protocol 2: Co-Immunoprecipitation of CBFβ and RUNX1
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C on a rotator. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add an anti-RUNX1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against CBFβ and RUNX1.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. proteinguru.com [proteinguru.com]
- 6. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
- 8. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
stability of AI-10-47 in different experimental conditions
Frequently Asked Questions (FAQs)
Troubleshooting Guide
Issue 1: Low or No Activity in Cell-Based Assays
Possible Cause 1: Compound Instability or Degradation
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both the solid compound and any prepared stock solutions have been stored according to the recommendations (see FAQ Q3).
-
Freshly Prepare Solutions: If possible, prepare fresh stock solutions from the solid compound for each experiment to minimize the impact of any potential degradation in stored solutions.
-
Minimize Freeze-Thaw Cycles: Use aliquoted stock solutions to avoid repeated freezing and thawing, which can lead to compound degradation.
-
Possible Cause 2: Poor Solubility in Aqueous Media
-
Troubleshooting Steps:
Possible Cause 3: Inappropriate Cell Line or Experimental Conditions
-
Troubleshooting Steps:
-
Cell Line Sensitivity: Confirm that the cell line being used is sensitive to the inhibition of the CBFβ-RUNX pathway. Cell lines with known dependence on this pathway, such as certain leukemia cell lines with inv(16) chromosomal inversion, are more likely to respond.[4]
-
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause 1: Inaccurate Pipetting of a Viscous Stock Solution
-
Troubleshooting Steps:
-
Use Positive Displacement Pipettes: For viscous DMSO stock solutions, consider using positive displacement pipettes for more accurate and reproducible dispensing.
-
Reverse Pipetting: If using standard air displacement pipettes, the reverse pipetting technique can improve accuracy with viscous liquids.
-
Equilibrate to Room Temperature: Allow the DMSO stock solution to fully thaw and equilibrate to room temperature before use to ensure consistent viscosity.
-
Possible Cause 2: Variability in Cell Health and Density
-
Troubleshooting Steps:
-
Consistent Cell Seeding: Ensure that cells are seeded at a consistent density across all wells and experiments.
-
Monitor Cell Viability: Regularly assess the health and viability of your cell cultures to ensure they are in the logarithmic growth phase and not stressed before initiating the experiment.
-
Stability and Solubility Data
| Condition | Recommendation | Source |
| Solid Form | Store at 4°C, protected from light. | [3] |
| In Solvent (DMSO) | Store at -80°C for up to 6 months; -20°C for up to 1 month. Protect from light. | [3] |
| Metabolic Stability | Has reduced metabolic liability compared to its predecessor (AI-4-57) due to a trifluoromethoxy substitution. | [2][4] |
| Solvent | Solubility | Source |
| DMSO | 100 mg/mL (358.14 mM) | [3] |
| Aqueous Media | Poor solubility has been noted as a potential issue in cellular assays. | [3] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess CBFβ-RUNX1 Interaction
-
Cell Lysis:
-
Harvest the cells and lyse them in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, and 1 mM EDTA).
-
Incubate on ice to ensure complete lysis.
-
Clarify the cell lysates by centrifugation to pellet cellular debris.
-
-
Immunoprecipitation:
-
Incubate the clarified cell lysates with an anti-RUNX1 antibody and Protein A/G agarose beads.
-
The incubation should be performed with rotation at 4°C for 5 hours to allow for the formation of the antibody-protein complex.
-
-
Washing:
-
Wash the beads several times with an appropriate wash buffer (e.g., IP buffer I: 50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate) to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against CBFβ and RUNX1 to assess the co-immunoprecipitation of CBFβ with RUNX1.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Combatting Leukemia: RUNX1 and CBFβ Interaction Interupted [users.cs.duke.edu]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Potency Showdown: A Comparative Analysis of AI-10-47 and AI-10-49 in Targeting the CBFβ-SMMHC Fusion Oncoprotein
A detailed guide for researchers and drug development professionals on the comparative potency and mechanisms of two strategic inhibitors in the fight against inversion 16 acute myeloid leukemia.
At a Glance: Potency and Efficacy Comparison
| Parameter | AI-10-47 | AI-10-49 | Reference(s) |
| FRET IC50 | ~3.2 µM (for CBFβ-RUNX binding) | 260 nM (0.26 µM) | [1][2][3] |
| Cell Viability IC50 (ME-1 cells) | Less potent | 0.6 µM | [1][4] |
| Effect on Primary inv(16) AML Cells | Weakly active | Reduced viability at 5-10 µM | [1][5] |
| Effect on Normal Bone Marrow Cells | Not specified | Negligible activity (IC50 > 25 µM) | [1][4] |
| In Vivo Efficacy (Mouse Model) | Not reported to be as effective | Delayed leukemia progression | [1][5] |
Delving into the Mechanism of Action
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET) Assay
This assay quantitatively measures the disruption of the CBFβ-SMMHC and RUNX1 interaction in the presence of the inhibitors.
-
Protein Expression and Purification: Recombinant Cerulean-tagged RUNX1 Runt domain and Venus-tagged CBFβ are expressed and purified.
-
Assay Setup: The assay is performed in a 96-well plate format. The fluorescently tagged proteins are mixed in an assay buffer.
-
FRET Measurement: The plate is incubated to allow the binding reaction to reach equilibrium. FRET is measured by exciting the donor fluorophore (Cerulean) and measuring the emission of both the donor and acceptor (Venus). The ratio of acceptor to donor emission is calculated.
-
Data Analysis: The FRET signal is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT or similar)
This assay determines the effect of the inhibitors on the proliferation and survival of leukemia cell lines.
-
Cell Culture: The inv(16)+ human leukemia cell line ME-1 is cultured under standard conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Viability Assessment: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells metabolize the MTT into a colored formazan product.
-
Data Quantification: The absorbance of the formazan product is measured using a plate reader.
-
IC50 Calculation: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated from the dose-response curve.
Co-Immunoprecipitation (Co-IP)
This technique is used to verify the disruption of the endogenous RUNX1/CBFβ-SMMHC interaction within cells.
-
Cell Lysis: ME-1 cells treated with the inhibitor or a vehicle control are lysed to extract cellular proteins.
-
Immunoprecipitation: The cell lysates are incubated with an antibody specific for RUNX1, which is coupled to agarose beads. This pulls down RUNX1 and any interacting proteins.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of CBFβ-SMMHC is detected by Western blotting using a specific antibody. A reduction in the amount of co-immunoprecipitated CBFβ-SMMHC in the inhibitor-treated samples indicates disruption of the interaction.
Conclusion
References
- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. AI-10-49 - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting binding partners of the CBFβ-SMMHC fusion protein for the treatment of inversion 16 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
A Head-to-Head Comparison of AI-10-47 and Ro5-3335 for RUNX Inhibition in Preclinical Research
A Comprehensive Guide for Researchers in Oncology and Drug Development
Executive Summary
Data Presentation: Quantitative Comparison of AI-10-47 and Ro5-3335
| Feature | This compound | Ro5-3335 |
| Mechanism of Action | Allosteric inhibitor of the CBFβ-RUNX interaction; binds directly to CBFβ.[1] | Initially reported as a direct inhibitor of the RUNX1-CBFβ interaction[2]; subsequent studies dispute direct binding to either RUNX1 or CBFβ.[1][3] |
| Binding Target | CBFβ[1] | Initially suggested to be both RUNX1 and CBFβ[2]; later studies could not confirm direct binding.[1][3] |
| IC50 (Binding Assay) | 3.2 μM (FRET assay for CBFβ-RUNX binding)[1] | Not consistently demonstrated in direct binding assays such as AlphaScreen or FRET.[1] |
| Cellular Potency (IC50) | Significant growth inhibition in various leukemia cell lines (e.g., ME-1, SEM).[1][4] | 1.1 μM (ME-1), 21.7 μM (Kasumi-1), 17.3 μM (REH) (Cell viability)[3] |
| Validated Cellular Effect | Reduces CBFβ binding to RUNX1 in cells.[1][4] | Represses RUNX1/CBFβ-dependent transactivation in reporter assays.[2][3] |
Mechanism of Action and Specificity
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET) Assay for CBFβ-RUNX1 Interaction
This assay is used to quantify the inhibitory effect of compounds on the direct binding of CBFβ to the RUNX1 Runt domain.
Materials:
-
Purified recombinant Cerulean-tagged RUNX1 Runt domain (Donor fluorophore).
-
Purified recombinant Venus-tagged CBFβ (Acceptor fluorophore).
-
Assay Buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate.
-
384-well black, low-volume assay plates.
-
Plate reader capable of FRET measurements.
Protocol:
-
Prepare a solution containing 100 nM Cerulean-Runt domain and 100 nM Venus-CBFβ in Assay Buffer.[1]
-
Serially dilute the test compounds in DMSO, and then dilute into the protein mixture to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence emission at 474 nm (Cerulean) and 525 nm (Venus) with an excitation wavelength of 430 nm.[1][7]
-
Calculate the FRET ratio (Emission at 525 nm / Emission at 474 nm).[1]
-
Plot the FRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Leukemia cell lines (e.g., ME-1, SEM).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Opaque-walled 96-well plates.
-
Luminometer.
Protocol:
-
Seed leukemia cells into opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Treat the cells with a serial dilution of the test compounds. Include a DMSO-only control.
-
Incubate the plates for 48-72 hours.[8]
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values.
Signaling Pathway and Experimental Workflow Diagrams
Caption: RUNX1-CBFβ signaling pathway and points of inhibition.
Caption: Experimental workflow for comparing RUNX inhibitors.
Conclusion
References
- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Combatting Leukemia: RUNX1 and CBFβ Interaction Interupted [users.cs.duke.edu]
- 6. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1-CBFβ interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Validation of AI-10-47: A Comparative Guide for Researchers
A Comprehensive Analysis of the CBFβ-RUNX Inhibitor Across Diverse Cell Lines
Comparative Efficacy of AI-10-47 in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Activity | AI-10-49 IC50 | Notes |
| ME-1 | Acute Myeloid Leukemia (inv(16)) | Significantly inhibits growth | 0.6 µM | AI-10-49 is noted to be more potent than this compound in this cell line.[1] |
| TUR | Leukemia | Significantly inhibits growth | Not Reported | |
| M0-91 | Leukemia | Significantly inhibits growth | Not Reported | |
| THP-1 | Acute Monocytic Leukemia | Significantly inhibits growth | Not Reported | |
| U937 | Histiocytic Lymphoma | Significantly inhibits growth | Not Reported | In contrast to ME-1 cells, U937 growth was unaffected by AI-10-49 over the same concentration range.[1] |
| SEM | B-cell Acute Lymphoblastic Leukemia | Weakly reduced CBFβ binding to RUNX1 at 10 µM | Not Reported | The reduced activity may be due to poor solubility.[2] |
| Human Bone Marrow Cells | Non-cancerous | Negligible activity (IC50 > 25 µM for AI-10-49) | > 25 µM | Suggests a potential therapeutic window.[1] |
The CBFβ-RUNX Signaling Pathway and Mechanism of Action of this compound
Experimental Protocols
Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50/IC50 value.
Co-Immunoprecipitation (Co-IP)
Materials:
-
SEM cells (or other suitable cell line)
-
DMSO
-
Modified RIPA buffer
-
Anti-RUNX1 antibody
-
Protein A-Agarose beads
-
Western blot reagents and equipment
Procedure:
-
Cell Lysis: Lyse the cells in modified RIPA buffer.[2]
-
Immunoprecipitation: Immunoprecipitate RUNX1 from the cell lysates using an anti-RUNX1 antibody and Protein A-Agarose beads.[2]
-
Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with antibodies against CBFβ and RUNX1 to detect the co-immunoprecipitated proteins.
Cross-Validation Experimental Workflow
References
Specificity Showdown: AI-10-49 Demonstrates Superior Selectivity for Oncogenic Fusion Protein Over AI-10-47
Quantitative Comparison of Inhibitor Activity
| Target/Cell Line | AI-10-47 IC50 | AI-10-49 IC50 | Key Finding |
| CBFβ-RUNX Binding | 3.2 μM[2][3] | - | This compound inhibits the wild-type protein interaction. |
| CBFβ-SMMHC-RUNX1 Binding | - | 0.26 μM[4][5] | AI-10-49 is significantly more potent against the oncogenic fusion protein. |
| ME-1 (inv(16) AML) Cell Growth | Weakly active at 10 μM[2] | 0.6 μM[4][6][7] | AI-10-49 demonstrates potent inhibition of leukemia cell growth. |
| Normal Human Bone Marrow Cells | - | > 25 μM[4][6] | AI-10-49 shows a wide therapeutic window with minimal toxicity to normal cells. |
| Normal Karyotype AML Cells | No significant effect[6] | No significant effect[6] | Both inhibitors show reduced activity in non-inv(16) AML cells. |
Experimental Protocols
1. Cell Viability Assays:
2. Colony-Forming Unit (CFU) Assays:
-
Methodology: The ability of AML cells to form colonies, a measure of their self-renewal capacity, was evaluated after treatment with the inhibitors.
3. Co-immunoprecipitation Assays:
Visualizing the Mechanism and Workflow
Figure 2: Experimental workflow for co-immunoprecipitation to assess inhibitor specificity.
References
- 1. oncotarget.com [oncotarget.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. AI-10-49 | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AI-10-49 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of AI-10-47: A Guide for Laboratory Professionals
Immediate Safety and Handling
Waste Characterization and Segregation
| Waste Type | Description | Recommended Container |
| Unused or Expired AI-10-47 | Pure compound, expired stock solutions. | Original container, tightly sealed and placed within a labeled secondary container. |
| Contaminated Solid Waste | Gloves, pipette tips, vials, and other disposable labware that has come into contact with this compound. | Labeled, puncture-resistant hazardous waste container with a secure lid. |
| Contaminated Liquid Waste | Aqueous and solvent-based solutions containing this compound from experimental procedures. | Labeled, leak-proof, and chemically compatible waste container (e.g., HDPE or glass). |
| Contaminated Sharps | Needles, syringes, or other sharp objects contaminated with this compound. | Designated, puncture-proof sharps container clearly labeled as "Chemically Contaminated Sharps." |
Step-by-Step Disposal Protocol
Experimental Protocol: Disposal of this compound Waste
-
Container Preparation: Select a waste container that is compatible with the chemical nature of the waste. For liquid waste, ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.
-
Waste Collection:
-
Avoid Accumulation: Do not allow large quantities of waste to accumulate in the laboratory.
-
Labeling:
-
Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
-
Storage:
-
Secure and Segregated: Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
Secondary Containment: All liquid waste containers must be kept in secondary containment to prevent the spread of material in case of a leak.
-
Closed Containers: Waste containers must be kept closed at all times, except when adding waste.
-
-
Request for Pickup: Once a waste container is full, or if it has been in storage for a period approaching your institution's limit (often 6-12 months), submit a request for waste pickup to your institution's EHS department. Do not transport hazardous waste yourself.
Disposal Workflow
References
Personal protective equipment for handling AI-10-47
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE) and Engineering Controls
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles | Protects eyes from dust particles and potential splashes of solutions containing AI-10-47. |
| Hand Protection | Disposable Gloves | Nitrile gloves | Provides a barrier against skin contact. Should be changed frequently, and immediately if contaminated. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Engineering Controls:
| Control Type | Description |
| Ventilation | A certified chemical fume hood should be used when weighing or otherwise handling the solid form of this compound to minimize inhalation exposure. |
| Safety Equipment | An eyewash station and safety shower should be readily accessible in the laboratory where this compound is handled. |
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 2-(pyridin-2-yl)-5-(trifluoromethoxy)-1H-benzo[d]imidazole |
| Molecular Formula | C₁₃H₈F₃N₃O |
| Molecular Weight | 279.22 g/mol [1] |
| Appearance | Solid powder[2] |
| Solubility | Soluble in DMSO (100 mg/mL)[1] |
| Storage (Solid) | Store at 4°C, protect from light[1] |
| Storage (In solution) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[3] |
Operational Plans: Handling and Experimental Protocols
Strict adherence to the following protocols is essential for safe handling and obtaining reliable experimental results.
Reconstitution of this compound
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C or -20°C, protected from light.
Experimental Workflow: Cell-Based Assay
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
